Adenosine 5'-phosphosulfate sodium salt

Description

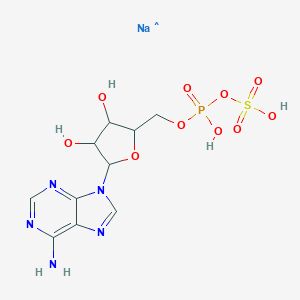

Adenosine 5'-phosphosulfate sodium salt (APS) is a critical intermediate in sulfur metabolism, particularly in sulfate assimilation pathways. Structurally, APS consists of adenosine linked to a sulfate group via a phosphoric anhydride bond at the 5' position. It is synthesized by ATP sulfurylase, which catalyzes the reaction between adenosine triphosphate (ATP) and inorganic sulfate (SO₄²⁻), producing APS and pyrophosphate (PPi) . APS serves dual roles:

- Primary sulfur assimilation: In plants and bacteria, APS is reduced to sulfite (SO₃²⁻) by APS reductase, a key step in cysteine and glutathione biosynthesis .

- Secondary metabolism: APS is phosphorylated by APS kinase to form 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfonate group donor for sulfotransferases in sulfation reactions .

APS is commercially available in sodium salt form (>85% purity), enhancing its stability for biochemical applications such as enzymatic assays and metabolic studies . Its role in stress responses (e.g., salt tolerance in plants) and redox regulation further underscores its biological significance .

Propriétés

InChI |

InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGKFGUVHSIJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5NaO10PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585066 | |

| Record name | PUBCHEM_16218925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-95-8 | |

| Record name | PUBCHEM_16218925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-phosphosulfate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

ATP Sulfurylase-Catalyzed Reaction

The primary method for APS synthesis involves the enzymatic conversion of adenosine 5'-triphosphate (ATP) and inorganic sulfate (SO₄²⁻) using ATP sulfurylase. This reaction follows the equation:

where pyrophosphate (PPᵢ) is a byproduct. ATP sulfurylase, isolated from Saccharomyces cerevisiae (baker’s yeast) or Penicillium chrysogenum, catalyzes this reversible reaction. The equilibrium favors ATP formation under standard conditions, necessitating excess sulfate or coupling with pyrophosphatase to drive APS production.

Kinetic Parameters and Optimization

-

Substrate Specificity : ATP sulfurylase exhibits a higher affinity for ATP ( in humans) compared to sulfate ( in yeast and fungi).

-

Inhibition Profile : APS acts as a competitive inhibitor of ATP sulfurylase ( in humans), requiring precise control of reaction conditions to prevent feedback inhibition.

To enhance yield, reactions are typically conducted in sodium phosphate buffers (pH 7.5–8.0) with 5–10 mM ATP, 50–100 mM sulfate, and 1–2 U/mL ATP sulfurylase at 30–37°C. The inclusion of pyrophosphatase (0.5–1 U/mL) shifts equilibrium by hydrolyzing PPᵢ to inorganic phosphate.

Purification and Sodium Salt Formation

Isolation via Ion-Exchange Chromatography

Crude APS is purified using anion-exchange resins (e.g., DEAE-Sepharose) due to its high negative charge. A stepwise NaCl gradient (0–500 mM in 20 mM Tris-HCl, pH 8.0) elutes APS, with fractions monitored by UV absorbance at 259 nm. The sodium salt form is obtained by substituting sodium chloride in the elution buffer.

Precipitation and Lyophilization

APS-containing fractions are concentrated via rotary evaporation and precipitated with cold ethanol (3:1 v/v) at -20°C. The pellet is dissolved in deionized water, adjusted to pH 7.0–7.5 with NaOH, and lyophilized to yield a white powder.

| Solvent | Concentration (mg/mL) |

|---|---|

| PBS (pH 7.2) | 10 |

| Deionized H₂O | 25 |

| 0.1 M NaOH | 50 |

For long-term storage, lyophilized APS is stable at -20°C for 12 months, while solutions (10 mM in PBS) retain activity for 1 month at -20°C.

Quality Control and Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 259 nm) confirms APS purity (>95%) using a C18 column and isocratic elution (50 mM KH₂PO₄, pH 6.5).

Structural Verification

-

Mass Spectrometry : Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 473.3 ([M-2Na]²⁻).

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 600 MHz) shows characteristic ribose protons (δ 4.10–4.80 ppm) and adenine aromatic signals (δ 8.30–8.50 ppm).

Comparative Analysis of Synthesis Methods

Enzymatic vs. Chemical Synthesis

While enzymatic methods dominate due to specificity, chemical synthesis routes remain exploratory. A hypothetical chemical approach involves phosphorylating adenosine-5'-monophosphate (AMP) with sulfating agents like sulfur trioxide-triethylamine complex, though yields are suboptimal (<20%) compared to enzymatic processes (>70%).

Scalability and Cost

-

Enzymatic Synthesis : Cost-effective for laboratory-scale production (mg–g quantities) but requires purified enzymes.

-

Industrial Potential : Large-scale APS production remains limited due to enzyme instability and high sulfate costs.

Analyse Des Réactions Chimiques

Types of Reactions

Adenosine 5’-phosphosulfate sodium salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form adenosine 3’,5’-bisphosphate.

Reduction: It can be reduced to form adenosine 5’-phosphosulfate.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like thiols . The reactions are typically carried out in aqueous solutions at neutral to slightly acidic pH and at room temperature .

Major Products

The major products formed from these reactions include adenosine 3’,5’-bisphosphate, adenosine 5’-phosphosulfate, and various thiol derivatives .

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms of Action

Chemical Structure and Functionality:

- APS is a sulfated derivative of adenosine monophosphate (AMP) and serves as an important intermediate in the sulfate activation pathway. It is synthesized from ATP and inorganic sulfate by the enzyme ATP sulfurylase, which catalyzes the transfer of a sulfate group to ATP, producing APS and pyrophosphate (PPi) .

Enzyme Inhibition:

- APS acts as a competitive inhibitor of ATP sulfurylase and adenosine 5'-phosphosulfate kinase. Its inhibition of these enzymes can disrupt sulfate metabolism, making it a valuable tool for studying sulfur metabolism in various organisms .

Scientific Research Applications

APS has a wide range of applications across different fields of research:

Chemistry

- Enzyme Assays: APS is utilized as a substrate in enzyme assays to investigate sulfur metabolism and the activity of ATP sulfurylase. This application helps elucidate the kinetics of enzymes involved in sulfate activation .

Biology

- Biosynthesis Studies: In biological research, APS is employed to study the biosynthesis of sulfur-containing compounds. It plays a crucial role in understanding the regulation of sulfur metabolism in various organisms, including bacteria, fungi, and plants .

- Cellular Effects: By serving as a substrate for ATP sulfurylase, APS contributes to ATP amplification processes within cells, which can be monitored in vitro or in vivo .

Medicine

- Diagnostic Assays: APS is used in developing diagnostic assays for detecting disorders related to sulfur metabolism. Its role as an intermediate in the synthesis of active sulfate forms makes it essential for understanding certain metabolic diseases .

- Therapeutic Applications: Research indicates that APS is involved in the production of heparin, an anticoagulant drug, highlighting its industrial relevance .

Industrial Applications

- Production Processes: In industrial settings, APS is integral to processes that require sulfate activation. Its use in ATP regeneration systems enhances yields in biochemical production processes .

Kinetic Studies on Enzymes

A comparative study on the kinetic characteristics of APS reductase and sulfite reductase demonstrated how varying concentrations of APS influence enzyme activity in sulfate-reducing bacteria (SRB). The findings showed that APS acts as an uncompetitive substrate inhibitor under specific conditions, impacting the overall efficiency of sulfate reduction processes .

Role in Sulfation Reactions

Research has identified APS as a critical modulator in sulfation reactions across different biological systems. It stabilizes bifunctional PAPS synthases by forming complexes that regulate enzymatic activity, suggesting its importance in maintaining cellular sulfate levels .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Enzyme assays | Investigates kinetics of ATP sulfurylase |

| Biology | Biosynthesis studies | Essential for understanding sulfur metabolism regulation |

| Medicine | Diagnostic assays | Useful for detecting sulfur metabolism disorders |

| Industry | Production processes | Enhances yields via ATP regeneration systems |

Mécanisme D'action

Adenosine 5’-phosphosulfate sodium salt exerts its effects by acting as a substrate for ATP sulfurylase, which catalyzes the formation of adenosine 5’-phosphosulfate from ATP and inorganic sulfate . This reaction is a key step in the biosynthesis of sulfur-containing compounds. The compound also inhibits adenosine 5’-phosphosulfate kinase, preventing the further sulfation of adenosine 5’-phosphosulfate .

Comparaison Avec Des Composés Similaires

APS vs. 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

Key Differences :

- Structural Distinction : PAPS contains an additional phosphate group at the 3' position, enabling its role in sulfation reactions .

- Metabolic Pathways: APS is central to assimilatory sulfate reduction, while PAPS drives sulfation of metabolites (e.g., glycosaminoglycans, hormones) .

- Enzyme Mechanisms : APS reductase utilizes an iron-sulfur cluster for electron transfer during sulfate reduction, whereas PAPS reductase relies on thioredoxin .

APS vs. Adenosine Triphosphate (ATP)

| Property | APS | ATP |

|---|---|---|

| Structure | Adenosine-5'-phosphosulfate | Adenosine-5'-triphosphate |

| Role in Sulfur Metabolism | Sulfate activation | Precursor for APS synthesis |

| Energy Currency | Not involved | Primary cellular energy carrier |

Functional Relationship : ATP sulfurylase couples ATP hydrolysis to sulfate activation, forming APS. This reaction is thermodynamically unfavorable but critical for sulfur assimilation .

APS vs. Inosine 5'-Phosphosulfate (IPS)

IPS, generated via deamination of APS by nonspecific adenine nucleotide deaminases, lacks the amino group at the 6-position of adenosine.

APS in Stress Responses

- Salt Tolerance : APS reductase activity is upregulated under salt stress in Arabidopsis, enhancing sulfur assimilation and glutathione production for oxidative stress mitigation .

- Redox Regulation : APS kinase (APSK) in rice undergoes oxidative inhibition at cysteine residues, redirecting sulfur flux toward glutathione synthesis under stress .

PAPS in Biomanufacturing

Engineered PAPS/APS regeneration systems in E. coli enable sustainable production of sulfated compounds (e.g., heparin), leveraging APS as a precursor .

Pharmacological Relevance

Activité Biologique

Adenosine 5'-phosphosulfate sodium salt (APS) is a significant compound in biochemical research, primarily functioning as an intermediate in the sulfate activation pathway. This article delves into its biological activity, mechanisms of action, and implications in various biological processes.

- Molecular Formula : C10H14N5NaO10P2S

- Molecular Weight : Approximately 427.284 g/mol

- Synonyms : Adenosine sulfatophosphate, 5'-adenylyl sulfate

APS is formed through the reaction of adenosine triphosphate (ATP) with sulfate ions, catalyzed by the enzyme ATP sulfurylase. This compound plays a crucial role in the biosynthesis of sulfated biomolecules, impacting various physiological processes.

APS functions primarily as a substrate for ATP sulfurylase and APS kinase:

- ATP Sulfurylase Activity : APS is produced by the transfer of a sulfate group from ATP to sulfate ions. This reaction is vital for the initial step in sulfate activation.

- APS Kinase Activity : APS can be phosphorylated to form 3'-phosphoadenylylsulfate (PAPS), which serves as an active sulfate donor in sulfation reactions.

Inhibition Mechanisms

- Competitive Inhibition : APS acts as a competitive inhibitor of ATP sulfurylase and APS kinase, with inhibition constants (Ki) reported as follows:

- Human ATP sulfurylase: Ki = 18 nM

- S. cerevisiae: Ki = 2500 nM

- P. chrysogenum: Ki = 1500 nM

- Uncompetitive Inhibition : APS also functions as an uncompetitive substrate inhibitor for APS kinase, binding at both the ATP/ADP-binding site and the PAPS/APS-binding site .

Key Functions

- Sulfation Processes : APS is critical for the sulfation of various biomolecules, influencing cellular signaling, detoxification, and structural integrity of glycoproteins.

- Modulation of Enzymatic Activity : It stabilizes bifunctional PAPS synthases, enhancing their efficiency in synthesizing PAPS from sulfate and ATP .

Research Applications

- Biochemical Studies : Researchers utilize APS to study sulfation's impact on cellular processes and to investigate enzyme kinetics related to sulfate metabolism.

- Therapeutic Potential : Given its role in sulfation, APS may have implications in developing treatments for diseases related to sulfation dysregulation.

Comparative Analysis with Related Compounds

Below is a comparison of APS with structurally or functionally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Adenosine Triphosphate (ATP) | C10H12N5O13P3 | Primary energy carrier in cells |

| 3'-Phosphoadenylylsulfate (PAPS) | C10H14N5O10PS2 | Active sulfate donor involved in sulfation |

| Adenosine Monophosphate (AMP) | C10H13N5O7P | Key component in energy transfer and nucleotide synthesis |

Case Studies and Research Findings

- Sulfation Pathway Regulation :

- Inhibition Studies :

- Environmental Applications :

Q & A

Q. How can APS sodium salt be quantitatively detected in enzymatic assays, and what methodological precautions are necessary?

APS sodium salt can be quantified using coupled enzymatic assays with ATP sulfurylase or APS reductase. For example, in plasma pyrophosphate (PPi) quantification, APS is combined with ATP sulfurylase to generate ATP, which is then measured via luminescence using CellTiter-Glo reagent . Methodological considerations include:

- Ensuring fresh preparation of APS solutions to avoid hydrolysis.

- Validating assay specificity using ATP sulfurylase-negative controls.

- Calibrating with known APS concentrations to account for batch variability.

Q. What are the optimal storage conditions for APS sodium salt in biochemical studies?

APS sodium salt should be stored at room temperature in a desiccated environment to prevent hydrolysis. Stability tests indicate that lyophilized APS retains activity for >12 months under these conditions . Reconstituted solutions should be aliquoted and stored at -20°C for short-term use (<1 week).

Q. How does APS sodium salt function as a competitive inhibitor of ATP sulfurylase, and how can inhibition constants (Ki) be experimentally determined?

APS competes with ATP for binding to ATP sulfurylase, with species-specific Ki values (e.g., 18 nM in humans vs. 1500 nM in Penicillium chrysogenum) . To determine Ki:

- Perform kinetic assays with varying ATP and APS concentrations.

- Use nonlinear regression to fit data to competitive inhibition models.

- Validate results with isothermal titration calorimetry (ITC) for binding affinity confirmation.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in APS-dependent enzyme kinetics across species?

Discrepancies in Ki values (e.g., human vs. fungal ATP sulfurylase) may arise from structural differences in enzyme active sites. Strategies include:

Q. How can APS sodium salt be used to dissect sulfur assimilation pathways in plants under salt stress?

APS reductase activity is upregulated during salt stress via ethylene signaling. Experimental approaches:

- Treat Arabidopsis roots with APS and the ethylene precursor ACC to observe sulfate assimilation kinetics .

- Use APS sodium salt in radiolabeled (³⁵S) tracer studies to quantify flux through the sulfation pathway .

- Generate APS reductase knockout mutants to assess alternative sulfur assimilation routes .

Q. What methodologies enable engineering of APS regeneration systems for sustainable biosynthesis of sulfated compounds?

APS regeneration systems reduce reliance on costly cofactors like PAPS. Key steps:

Q. How does APS sodium salt interact with iron-sulfur clusters in microbial redox systems?

APS reductase in sulfate-assimilating bacteria contains an iron-sulfur cluster critical for electron transfer. Techniques to study this interaction:

- Mössbauer spectroscopy to characterize cluster integrity during APS reduction .

- Anaerobic purification protocols to prevent cluster oxidation.

- Activity assays with APS analogs (e.g., adenosine 5'-phosphoselenate) to probe substrate specificity .

Data Interpretation and Technical Challenges

Q. How should researchers address discrepancies in APS stability across experimental setups?

Observed instability may stem from:

Q. What controls are essential when using APS sodium salt in proteomic studies of sulfur metabolism?

Include:

- Negative controls : Omit APS to assess baseline sulfotransferase activity.

- Isotopic controls : Use ³⁴S-labeled APS to distinguish endogenous vs. experimental sulfate incorporation .

- Enzyme specificity controls : Test APS analogs (e.g., 3'-phosphoadenosine 5'-phosphosulfate) to rule out off-target effects .

Structural and Functional Insights

Q. How does the sodium counterion in APS influence its biochemical activity compared to lithium or potassium salts?

Cation choice affects solubility and enzyme interactions:

Q. Can APS sodium salt’s role in sulfation pathways be leveraged to study cross-talk with other metabolic networks (e.g., glutathione synthesis)?

Yes. Methodological approaches include:

- Metabolomic profiling : Track APS supplementation effects on glutathione and cysteine pools via LC-MS .

- Double knockout mutants : Combine APS reductase mutants with glutathione synthase mutants to identify compensatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.